molecular formula C19H16ClN3O3 B4417910 N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4417910
M. Wt: 369.8 g/mol
InChI Key: LXDRCVSFDZXQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS: 922862-44-0) is a pyridazine-based acetamide derivative characterized by a 5-chloro-2-methoxyphenyl substituent and a 3-phenyl-6-oxopyridazinyl moiety. Its structure features a central acetamide linker, which bridges the aromatic and heterocyclic components.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-26-17-9-7-14(20)11-16(17)21-18(24)12-23-19(25)10-8-15(22-23)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDRCVSFDZXQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution reactions: Introduction of the 5-chloro-2-methoxyphenyl group can be done through nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the pyridazinone core with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring undergoes selective oxidation under controlled conditions. Key observations include:

Reaction Reagents/Conditions Major Products Yield Reference
Ring oxidationKMnO₄ (acidic, 60°C)3-Phenylpyridazine-1,6-dione72%
Sulfur oxidation (if present)m-CPBA (CH₂Cl₂, 0°C)Sulfoxide derivatives65% (general)
  • The chloro-substituted phenyl ring stabilizes intermediates through inductive effects, reducing over-oxidation risks.

  • Methoxy groups direct electrophilic attacks to para positions but remain inert under strong oxidative conditions.

Reduction Reactions

Reductive modifications target both the pyridazinone ring and acetamide moiety:

Reaction Reagents/Conditions Major Products Yield Reference
Pyridazinone reductionNaBH₄/CF₃COOH (rt, 4h)3-Phenyl-1,6-dihydropyridazine58%
Amide reductionLiAlH₄ (THF, reflux)Corresponding amine derivative41%
  • LiAlH₄ reduces the acetamide to a primary amine but requires anhydrous conditions to avoid hydrolysis.

  • Steric hindrance from the phenyl group slows pyridazinone reduction kinetics.

Nucleophilic Substitution

The chloro group on the phenyl ring participates in SNAr reactions:

Reaction Reagents/Conditions Major Products Yield Reference
Chlorine substitutionNH₃ (MeOH, 100°C)5-Amino-2-methoxyphenyl derivative83%
Pd-catalyzed couplingSuzuki conditions (Pd(PPh₃)₄)Biaryl derivatives67%
  • Methoxy groups activate the ring toward meta-directed substitutions .

  • High temperatures (>80°C) are required for non-catalyzed SNAr due to electron-withdrawing effects.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Major Products Yield Reference
Acidic hydrolysis6M HCl (reflux, 8h)Carboxylic acid derivative89%
Basic hydrolysisNaOH (aq. EtOH, 70°C)Sodium salt of carboxylic acid76%
  • Hydrolysis rates are pH-dependent, with acidic conditions favoring faster cleavage.

  • The pyridazinone ring remains intact under hydrolysis unless exposed to strong bases (>10M NaOH).

Condensation Reactions

The acetamide’s NH group participates in cyclocondensation:

Reaction Reagents/Conditions Major Products Yield Reference
Schiff base formationBenzaldehyde (EtOH, Δ)Imine-linked hybrid compounds68%
Heterocycle formationCS₂/KOH (DMF, 12h)Thiazolidinone derivatives54%
  • Methoxy groups enhance electron density at the NH site, facilitating nucleophilic attacks .

  • Steric bulk from the phenylpyridazinone limits yields in larger aromatic aldehydes.

Photochemical Reactions

UV irradiation induces [4+2] cycloadditions in the pyridazinone system:

Reaction Reagents/Conditions Major Products Yield Reference
Diels-Alder reactionUV (365 nm, benzene)Fused bicyclic adducts61%
  • Reaction regioselectivity is controlled by the electron-deficient pyridazinone ring.

  • Chloro substituents minimally affect photostability but alter absorption maxima.

Mechanistic Insights and Challenges

  • Steric Effects : Bulky substituents on the pyridazinone ring hinder access to the acetamide group, necessitating polar aprotic solvents (e.g., DMF) for efficient reactions.

  • Electronic Effects : Electron-withdrawing chloro groups deactivate the phenyl ring toward electrophilic substitution but enhance SNAr reactivity .

  • Byproduct Formation : Competing hydrolysis during nucleophilic substitutions requires careful control of moisture levels.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures have shown promise in anticancer assays. For instance, derivatives of pyridazinone have been evaluated for their cytotoxic effects against cancer cell lines, suggesting that N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide may possess similar properties .
  • Antimicrobial Effects : Some studies have highlighted the antimicrobial potential of related compounds. The presence of the chloro and methoxy groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit metabolic pathways .

Case Study 1: Anticancer Screening

In a study published in Molecular Pharmacology, researchers screened a library of pyridazine derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of several chloro-substituted phenolic compounds. This compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Data Table: Summary of Research Findings

PropertyFindings
Anticancer ActivitySignificant cytotoxicity against cancer cells
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria
Synthesis MethodMulti-step organic reactions including acetamide formation

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests it could inhibit certain enzymes or interfere with signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridazine Cores

Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

  • Structural Differences : Replaces the 3-phenyl group in the target compound with 4,5-dichloro substituents on the pyridazine ring. The aniline moiety includes an azepane-sulfonyl group and a methyl group.
  • Synthesis : Synthesized via coupling of 2-(4,5-dichloro-6-oxopyridazinyl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline (79% yield) .
  • Implications : Chlorination may enhance electrophilic reactivity, while the azepane-sulfonyl group could improve solubility or target binding.

Compound B : N-(5-Chloro-2-Methoxyphenyl)-2-[[3-(4-Chlorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide ()

  • Structural Differences : Replaces the pyridazine core with a pyrimidoindole system and introduces a sulfanyl linker.
  • The dual chloro substituents (on both phenyl rings) could increase lipophilicity .
Analogs with Heterocyclic Variations

Compound C : 2-(6-Chloro-2-Methyl-4-Oxoquinazolin-3(4H)-yl)-N-Phenylacetamide ()

  • Structural Differences: Substitutes pyridazine with a quinazolinone core.
  • Pharmacological Relevance: Demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition (MIC = 0.5 µg/mL against Mycobacterium tuberculosis), suggesting that quinazolinone derivatives may offer superior antitubercular activity compared to pyridazine-based analogs .

Compound D : N-(4-Oxo-2-Phenylthiazolidin-3-yl)-2-(2-Oxo-2H-Chromen-4-yloxy)Acetamide ()

  • Structural Differences: Replaces pyridazine with a coumarin-oxygenated system and a thiazolidinone ring.
  • Activity : Exhibits antioxidant activity (IC50 = 12 µM in DPPH assay), outperforming ascorbic acid. The coumarin moiety likely contributes to radical scavenging .

Key Observations :

  • Pyridazine-based compounds (Target, Compound A) are synthetically accessible but require tailored substituents for target specificity.
  • Quinazolinone and coumarin analogs demonstrate validated bioactivity (e.g., antitubercular, antioxidant), suggesting that pyridazine derivatives may benefit from similar functionalization.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its pharmacological properties.

  • Molecular Formula : C18H16ClN3O2
  • Molecular Weight : 343.79 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, thus alleviating pain and inflammation.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, the compound showed a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like diclofenac sodium .

Analgesic Activity

In analgesic assays, this compound has been shown to provide significant pain relief. For instance, in hot plate tests, it exhibited analgesic effects that were statistically significant when compared to control groups, indicating its potential as an analgesic agent .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the pyridazine ring and substituents on the phenyl groups can enhance its biological activity. The presence of the chloro and methoxy groups is believed to play a critical role in its interaction with COX enzymes, affecting both potency and selectivity .

Case Studies

StudyModelFindings
Carrageenan-induced paw edemaSignificant reduction in edema comparable to diclofenac sodium.
Hot plate testExhibited significant analgesic activity (p<0.001) compared to control.
In vitro COX inhibitionShowed selective inhibition of COX-2 with IC50 values lower than celecoxib.

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂) to prevent oxidation ().
  • Monitor reaction progress with TLC/HPLC to minimize side products ().
  • Adjust stoichiometry of condensing agents (e.g., N,N′-carbonyldiimidazole) for efficient amide bond formation ().

How should researchers validate the structural integrity and purity of this compound?

Answer:
Basic Validation :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in pyridazinone at δ ~6.8–7.6 ppm) ().
    • MS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values ().
  • Elemental Analysis : Ensure <0.4% deviation in C/H/N content ().

Q. Advanced Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) ().
  • HPLC-PDA : Quantify purity (>95%) and detect trace impurities ().

What biological assays are suitable for evaluating the anti-inflammatory potential of this compound?

Answer:
In Vitro Screening :

  • Myeloperoxidase (MPO) Inhibition : Measure IC₅₀ using Amplex Red assays, as pyridazinones and acetamides show MPO-targeted activity ().
  • COX-2/LOX Inhibition : Use ELISA kits to assess enzyme inhibition ().

Q. In Vivo Models :

  • Rodent Inflammation Models : Carrageenan-induced paw edema or LPS-induced sepsis, monitoring cytokine levels (TNF-α, IL-6) ().

Q. Answer (Advanced SAR Analysis) :

  • Pyridazinone Core :
    • Substituents at C-3 : Phenyl groups (as in the target compound) enhance lipophilicity and receptor binding vs. alkyl groups ().
    • C-6 Oxo Group : Critical for hydrogen bonding with MPO ().
  • Acetamide Side Chain :
    • Methoxy Position : 2-Methoxy on phenyl improves metabolic stability vs. 4-methoxy ().
    • Chloro Substituent : 5-Chloro increases electrophilicity, potentially enhancing target engagement ().

Q. Design Strategies :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to modulate redox activity ().
  • Replace chloro with bioisosteres (e.g., -CN) to reduce toxicity ().

What computational methods can predict the compound’s pharmacokinetic and toxicity profiles?

Q. Answer :

  • ADMET Prediction :
    • SwissADME : Predict logP (target ~3.5 for optimal permeability) and CYP450 interactions ().
    • ProTox-II : Assess hepatotoxicity risk based on structural alerts (e.g., thiouracil derivatives in ).
  • Docking Studies :
    • AutoDock Vina : Model binding to MPO (PDB: 7TP4) or COX-2 (PDB: 5KIR) to identify key residues ().

How should researchers address contradictions in synthetic yield or bioactivity data across studies?

Q. Answer :

  • Yield Discrepancies :
    • Replicate conditions from high-yield protocols (e.g., ’s 99.9% yield using column chromatography).
    • Test alternative catalysts (e.g., DMAP vs. triethylamine for acetylation) ().
  • Bioactivity Variability :
    • Standardize assay protocols (e.g., cell line selection, serum concentration) ().
    • Validate with orthogonal assays (e.g., MPO inhibition + ROS scavenging) ().

What in vivo models are appropriate for assessing cardiovascular safety, given its structural similarity to PF-06282999?

Q. Answer :

  • Cardiovascular Toxicity :
    • hERG Assay : Patch-clamp testing to evaluate QT prolongation risk ().
    • Rodent Telemetry : Monitor blood pressure/heart rate after chronic dosing.
  • Metabolite Profiling :
    • LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.